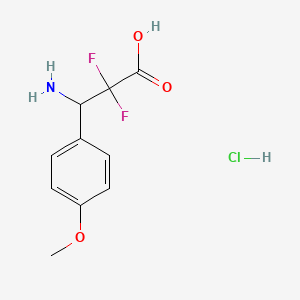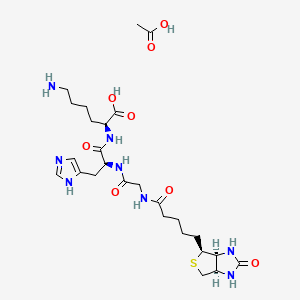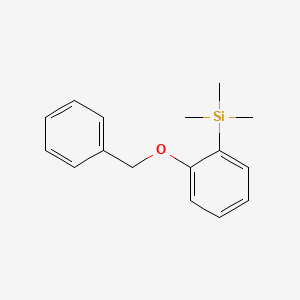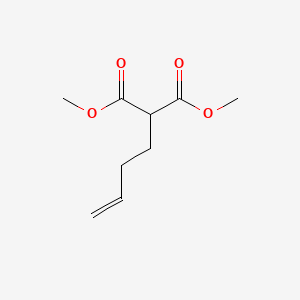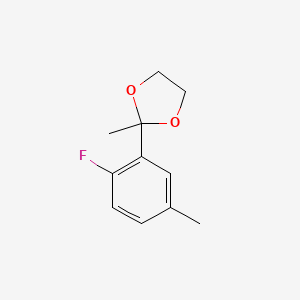
2-(2-Fluoro-5-methylphenyl)-2-methyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-5-methylphenyl)-2-methyl-1,3-dioxolane is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methylphenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-fluoro-5-methylphenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(2-Fluoro-5-methylphenyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
2-(2-Fluoro-5-methylphenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-Fluoro-5-methylphenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The dioxolane ring can also contribute to the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
相似化合物的比较
Similar Compounds
Uniqueness
2-(2-Fluoro-5-methylphenyl)-2-methyl-1,3-dioxolane is unique due to the presence of both a fluorine atom and a dioxolane ring, which confer distinct chemical properties. The fluorine atom enhances the compound’s reactivity and binding affinity, while the dioxolane ring provides stability and versatility in various chemical reactions.
属性
分子式 |
C11H13FO2 |
|---|---|
分子量 |
196.22 g/mol |
IUPAC 名称 |
2-(2-fluoro-5-methylphenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H13FO2/c1-8-3-4-10(12)9(7-8)11(2)13-5-6-14-11/h3-4,7H,5-6H2,1-2H3 |
InChI 键 |
KTUOVTIPPZDJKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)F)C2(OCCO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


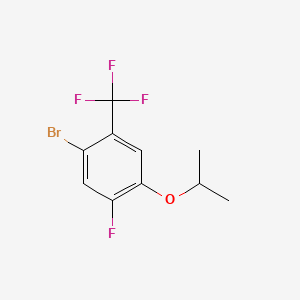

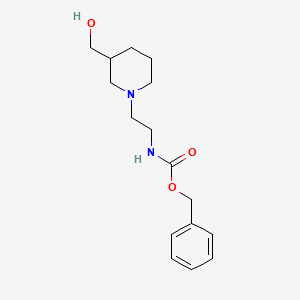

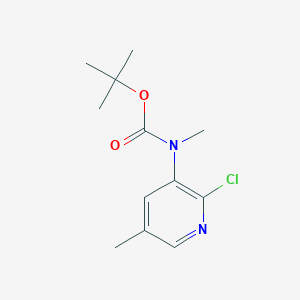
![5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14770336.png)
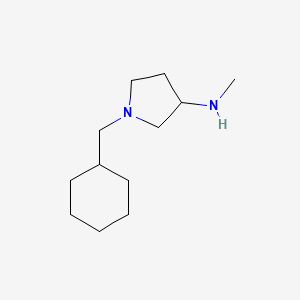
![(2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14770339.png)

